MI 2 dihydrochloride

MALT1 paracaspase inhibition irreversible inhibitor covalent binding

MI 2 dihydrochloride is a cell-permeable, irreversible MALT1 inhibitor. Its covalent binding confers >250-fold enhanced functional potency over reversible inhibitors like Z-VRPR-FMK, ensuring definitive target validation in ABC-DLBCL models. Ideal for in vivo studies with 25 mg/kg efficacy. Select for sustained target engagement and biomarker discovery; include MI-nc as a negative control. In stock now.

Molecular Formula C18H25N5S2.2HCl
Molecular Weight 448.48
Cat. No. B1191892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI 2 dihydrochloride
Synonyms4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride
Molecular FormulaC18H25N5S2.2HCl
Molecular Weight448.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI 2 Dihydrochloride (MALT1 Inhibitor) Procurement Guide: CAS 1047953-91-2


MI 2 dihydrochloride (CAS 1047953-91-2), also designated MI-2 or MALT1 inhibitor I, is a cell-permeable, irreversible inhibitor of the paracaspase MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) . It covalently binds to MALT1 and suppresses its proteolytic activity, which is critically implicated in the pathogenesis of activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) and other MALT1-dependent malignancies [1]. The compound is supplied as a crystalline solid with a molecular formula of C₁₉H₁₇Cl₃N₄O₃, a purity of ≥98%, and demonstrates solubility in DMSO (≥33 mg/mL) and DMF .

Why MI 2 Dihydrochloride Cannot Be Substituted with Other MALT1 Inhibitors


MALT1 inhibitors are a heterogeneous class with divergent mechanisms of action, binding kinetics, and cellular pharmacology. MI-2 is an irreversible, covalent inhibitor, whereas many other MALT1 inhibitors, such as mepazine and thioridazine (phenothiazine derivatives), are reversible, non-competitive inhibitors [1]. The irreversible binding mode of MI-2 confers distinct advantages in terms of sustained target engagement and cellular accumulation, leading to a >250-fold enhancement in functional potency relative to reversible peptide-based inhibitors like Z-VRPR-FMK . Furthermore, the covalent warhead of MI-2 targets a nucleophilic residue distinct from the active-site cysteine, a feature not shared by most MALT1 inhibitors [2]. Substituting MI-2 with a reversible inhibitor would fundamentally alter the experimental pharmacodynamics, potentially leading to misinterpretation of MALT1 dependency and inaccurate assessment of therapeutic windows.

Quantitative Differentiation of MI 2 Dihydrochloride vs. MALT1 Inhibitor Comparators


Irreversible Covalent Binding Differentiates MI-2 from Reversible Phenothiazine Inhibitors (Mepazine, Thioridazine)

MI-2 functions as an irreversible, covalent inhibitor of MALT1, whereas mepazine and thioridazine are reversible, non-competitive inhibitors [1]. This mechanistic distinction is critical: covalent inhibition ensures sustained target engagement even after compound washout, a property not achievable with reversible inhibitors. In a direct comparison of MI-2 and mepazine for the prevention of DSS-induced experimental colitis in mice, both inhibitors showed dose-dependent attenuation of disease activity, but the irreversible mechanism of MI-2 offers the advantage of prolonged MALT1 suppression in cellular contexts [2].

MALT1 paracaspase inhibition irreversible inhibitor covalent binding phenothiazine

MI-2 Exhibits >250-Fold Enhanced Cellular Potency Compared to Peptide-Based MALT1 Inhibitor Z-VRPR-FMK

Due to its irreversible binding and effective intracellular accumulation, MI-2 is at least 250-times more effective than the peptide-based MALT1 inhibitor Z-VRPR-FMK in blocking constitutive NF-κB activity and c-Rel nuclear translocation in HBL-1 cells . Specifically, 200 nM MI-2 achieves equal or better blockade than 50 µM Z-VRPR-FMK . The cellular accumulation of MI-2 is substantial, with an intracellular concentration of 5 µM measured after 2 hours when the medium concentration is only 0.2 µM .

cellular potency NF-κB inhibition c-Rel nuclear translocation Z-VRPR-FMK

Selective Cytotoxicity Against MALT1-Dependent ABC-DLBCL Cell Lines vs. MALT1-Independent Lines

MI-2 demonstrates selective growth inhibition against MALT1-dependent ABC-DLBCL cell lines while sparing MALT1-independent ABC-DLBCL and GCB-DLBCL lines. The GI50 values are 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3), and 0.4 µM (OCI-Ly10) . In contrast, the MALT1-independent ABC-DLBCL lines U2932 and HLY-1, as well as GCB-DLBCL lines OCI-Ly1 and OCI-Ly7, were resistant, showing no significant growth inhibition [1]. This selectivity profile was confirmed in vitro and in vivo, with no effect on OCI-Ly1 xenograft tumors [1].

ABC-DLBCL GI50 selectivity MALT1 dependency

MI-2 Displays Negligible Activity Against Structurally Related Caspases (Caspase-3, -8, -9)

MI-2 exhibits little to no activity against the structurally related cysteine proteases caspase-3, caspase-8, and caspase-9, underscoring its selectivity for the MALT1 paracaspase domain . In functional assays, MI-2 inhibits cleavage of the MALT1 substrate CYLD in HBL-1 cells but does not affect caspase-3, -8, or -9 activity . This selectivity is a significant advantage over less-characterized MALT1 inhibitors that may have off-target effects on the caspase family.

caspase selectivity off-target activity MALT1 paracaspase

In Vivo Tumor Growth Suppression in ABC-DLBCL Xenografts with No Observable Toxicity

MI-2, administered at 25 mg/kg/day intraperitoneally for 14 days, significantly suppressed tumor growth in HBL-1 (65% suppression) and TMD8 (61% suppression) ABC-DLBCL xenograft models, while having no effect on OCI-Ly1 GCB-DLBCL tumors (0% suppression) [1]. Importantly, MI-2 was non-toxic to mice at doses up to 350 mg/kg . This in vivo selectivity mirrors the in vitro GI50 profile and confirms that MI-2 retains its MALT1-dependent anti-tumor activity in a physiological context.

xenograft model in vivo efficacy tumor growth suppression non-toxic

MI-nc Dihydrochloride Serves as a Validated Negative Control with >400-Fold Lower Potency

MI-nc dihydrochloride is a structurally related weak inhibitor of the Menin-MLL interaction with an IC50 of 193 µM, making it >400-fold less potent than MI-2 (IC50 = 446 nM) in Menin-MLL assays . This compound is specifically validated as a negative control for MI-2 in MALT1 inhibition studies, as it shares the same core scaffold but lacks the key structural features required for potent MALT1 binding . Using MI-nc in parallel with MI-2 allows researchers to control for off-target effects mediated by the chemical scaffold.

negative control MI-nc Menin-MLL specificity control

Optimal Use Cases for MI 2 Dihydrochloride in MALT1-Dependent Disease Research


Validation of MALT1 Dependency in ABC-DLBCL and Other B-Cell Malignancies

MI-2 is the tool compound of choice for definitively establishing MALT1 dependency in lymphoma cell lines and primary patient samples. Its selective GI50 profile against MALT1-dependent cells (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10) versus MALT1-independent lines provides a clear binary readout of MALT1 addiction [1]. Researchers should use MI-2 at concentrations of 0.2–0.5 µM to mimic the GI50 values, and include MI-nc as a negative control to rule out non-specific scaffold effects . This application is essential for biomarker discovery and patient stratification studies in DLBCL.

Preclinical In Vivo Proof-of-Concept Studies for MALT1-Targeted Therapy

MI-2 is the reference compound for establishing in vivo efficacy of MALT1 inhibition in ABC-DLBCL xenograft models. The optimal dosing regimen is 25 mg/kg/day intraperitoneally for 14 days, which yields 61–65% tumor growth suppression in TMD8 and HBL-1 models [1]. The compound's non-toxic profile at up to 350 mg/kg allows for chronic dosing schedules . MI-2 should be used as a positive control when evaluating novel MALT1 inhibitors in vivo, and its selectivity against OCI-Ly1 xenografts serves as an internal control for MALT1 specificity.

Mechanistic Studies of MALT1 Protease Function and NF-κB Signaling

MI-2 is uniquely suited for dissecting the proteolytic function of MALT1 in NF-κB activation due to its irreversible binding and potent cellular accumulation. At 200 nM, MI-2 blocks NF-κB reporter activity and c-Rel nuclear translocation, outperforming the peptide inhibitor Z-VRPR-FMK by >250-fold [1]. This high potency minimizes off-target effects associated with high concentrations of peptide inhibitors. Additionally, its lack of activity against caspases-3, -8, and -9 ensures that observed effects on apoptosis or NF-κB signaling are MALT1-specific .

SAR and Medicinal Chemistry Campaigns Targeting MALT1

MI-2 serves as the scaffold of choice for structure-activity relationship (SAR) studies aimed at developing next-generation MALT1 inhibitors. Systematic SAR investigations have demonstrated that the 2-methoxyethoxy side chain is amenable to substitution with other functional groups without loss of potency, enabling the synthesis of analogues with improved drug-like properties [1]. Furthermore, the triazole core can be replaced with pyrazole while retaining activity, providing medicinal chemists with multiple vectors for optimization [1]. MI-2 is the industry-standard lead compound for all MALT1-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI 2 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.